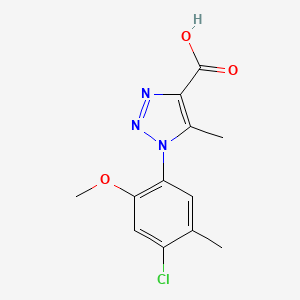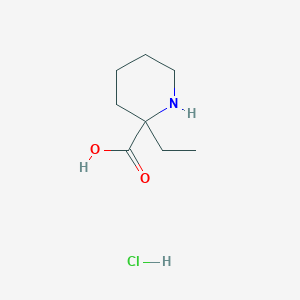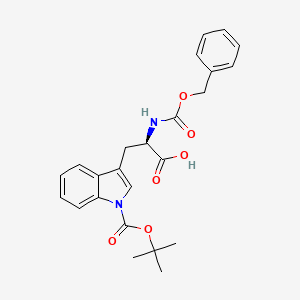![molecular formula C7H9ClN2O B1452376 2-[(6-Chloro-2-pyridinyl)amino]-1-ethanol CAS No. 29449-82-9](/img/structure/B1452376.png)
2-[(6-Chloro-2-pyridinyl)amino]-1-ethanol
Vue d'ensemble
Description
2-[(6-Chloro-2-pyridinyl)amino]-1-ethanol, or 2-CPAE for short, is an organic compound with a broad range of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 229.6 g/mol and a melting point of 122-123°C. 2-CPAE is a derivative of the pyridine class of compounds and is used in a variety of biochemical and physiological studies.
Applications De Recherche Scientifique
Biochemistry: Ligand for Bioactive Compounds
In biochemistry, “2-[(6-Chloro-2-pyridinyl)amino]-1-ethanol” serves as a precursor for synthesizing ligands that bind to bioactive compounds. These ligands can mimic physiological effects similar to pyridoxal-amino acid systems, which are crucial in metabolic reactions . They exhibit a range of bioactivities, including antibacterial, antiviral, and anticancer properties.
Pharmacology: Drug Development
In pharmacology, this compound is utilized in the development of new drugs. Its structure is key in the synthesis of molecules that interact with various biological targets, potentially leading to the discovery of novel therapeutic agents .
Environmental Science: Chemosensors
“2-[(6-Chloro-2-pyridinyl)amino]-1-ethanol” is researched for its application in environmental science as a component of chemosensors. These sensors detect specific ions or molecules in the environment, aiding in monitoring and managing environmental health .
Analytical Chemistry: Chromatography
Analytical chemists employ this compound in chromatography to separate mixtures based on the chemical properties of the components. It can act as a stationary phase or a derivatization agent to improve the detection of analytes .
Organic Synthesis: Building Blocks
Organic chemists value “2-[(6-Chloro-2-pyridinyl)amino]-1-ethanol” for its versatility as a building block in the synthesis of complex organic molecules. It’s particularly useful in constructing pyridine rings, which are a common motif in many organic compounds .
Materials Science: Advanced Materials
In materials science, the compound finds application in the synthesis of advanced materials. Its molecular structure can contribute to the development of new materials with desired properties for electronics, coatings, and other technological applications .
Propriétés
IUPAC Name |
2-[(6-chloropyridin-2-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c8-6-2-1-3-7(10-6)9-4-5-11/h1-3,11H,4-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHYKLZKLZJHCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Chloro-2-pyridinyl)amino]-1-ethanol | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Oxa-6-azaspiro[3.3]heptane oxalate](/img/structure/B1452297.png)



![methyl 3-({(Z)-1-[(E)-2-(dimethylamino)ethenyl]-4,4,4-trifluoro-3-oxo-1-butenyl}amino)-2-thiophenecarboxylate](/img/structure/B1452306.png)
![Ethyl 3-[([1,1'-biphenyl]-4-yl)amino]-2-cyanoprop-2-enoate](/img/structure/B1452307.png)
![9-(4-Tert-butylphenyl)-3,6-bis[9-(4-methoxyphenyl)fluoren-9-yl]carbazole](/img/structure/B1452308.png)


![5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1452314.png)
